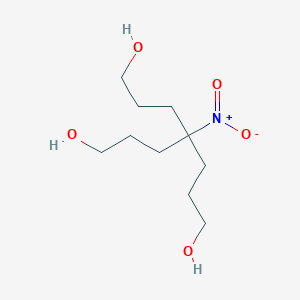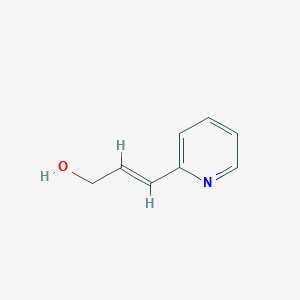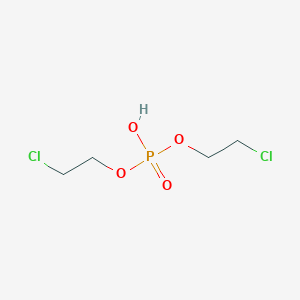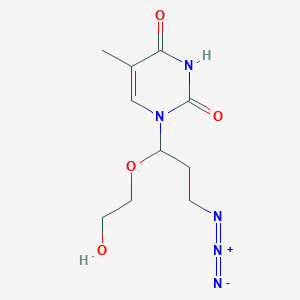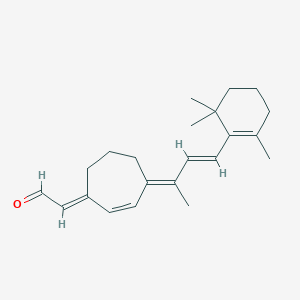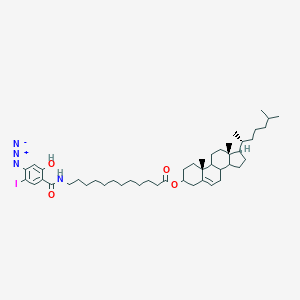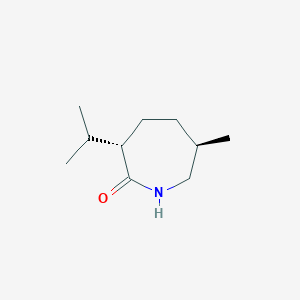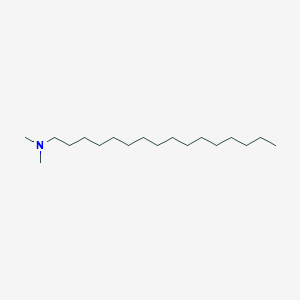![molecular formula C5H6ClO5P B057382 2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane-4-carbonyl chloride, 1-oxide (9CI) CAS No. 120872-19-7](/img/structure/B57382.png)
2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane-4-carbonyl chloride, 1-oxide (9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane-4-carbonyl chloride, 1-oxide (9CI) is a chemical compound with a complex structure. It is commonly referred to as TPOC and is used in various scientific research applications. TPOC is synthesized using a specific method and has unique biochemical and physiological effects.
Mechanism Of Action
TPOC acts as a catalyst in organic synthesis by activating the oxygen in the carbonyl group of the substrate. In EPR spectroscopy, TPOC is used as a spin label to study the structure and dynamics of biomolecules. In biological imaging, TPOC is used as a fluorescent probe to visualize specific molecules or structures in cells.
Biochemical And Physiological Effects
TPOC has been shown to have antioxidant properties and to protect against oxidative stress in cells. TPOC has also been shown to inhibit the growth of cancer cells and to have anti-inflammatory effects.
Advantages And Limitations For Lab Experiments
TPOC has several advantages for use in lab experiments, including its stability, solubility, and ease of synthesis. However, TPOC has limitations, including its toxicity and potential for side reactions in certain applications.
Future Directions
For TPOC research include the development of new applications in catalysis, biomolecule labeling, and biological imaging. Additionally, further studies are needed to fully understand the biochemical and physiological effects of TPOC and its potential for use in the development of new drugs and materials.
Synthesis Methods
TPOC is synthesized by reacting 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) with phosphorus oxychloride (POCl3) and triethylamine (TEA) in the presence of 1,4-dioxane. The reaction is carried out at room temperature and produces TPOC as a white solid with a yield of approximately 70%.
Scientific Research Applications
TPOC is used in various scientific research applications, including as a catalyst in organic synthesis, as a spin label in electron paramagnetic resonance (EPR) spectroscopy, and as a fluorescent probe in biological imaging. TPOC is also used in the development of new drugs and materials due to its unique structure and properties.
properties
CAS RN |
120872-19-7 |
|---|---|
Product Name |
2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane-4-carbonyl chloride, 1-oxide (9CI) |
Molecular Formula |
C5H6ClO5P |
Molecular Weight |
212.52 g/mol |
IUPAC Name |
1-oxo-2,6,7-trioxa-1λ5-phosphabicyclo[2.2.2]octane-4-carbonyl chloride |
InChI |
InChI=1S/C5H6ClO5P/c6-4(7)5-1-9-12(8,10-2-5)11-3-5/h1-3H2 |
InChI Key |
VAGQZBPZJMWMEW-UHFFFAOYSA-N |
SMILES |
C1C2(COP(=O)(O1)OC2)C(=O)Cl |
Canonical SMILES |
C1C2(COP(=O)(O1)OC2)C(=O)Cl |
synonyms |
2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane-4-carbonyl chloride, 1-oxide (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



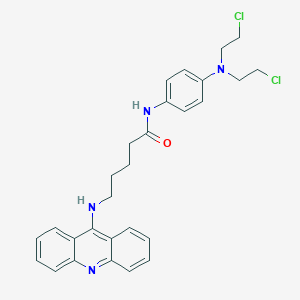
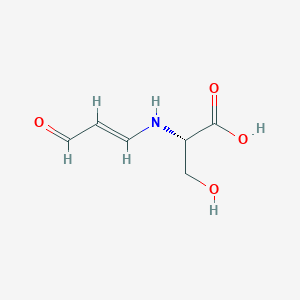
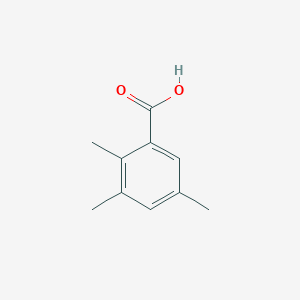
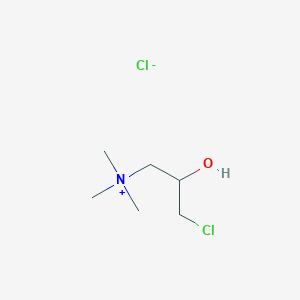
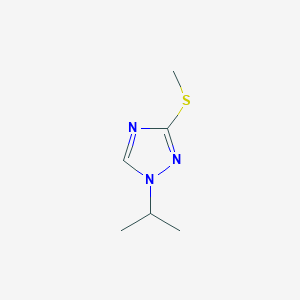
![(2Z)-2-[(4E)-4-[(E)-4-(2,6,6-Trimethylcyclohexen-1-yl)but-3-en-2-ylidene]cyclohept-2-en-1-ylidene]acetaldehyde](/img/structure/B57305.png)
